An In-depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. 5-Chloro-4-methoxypyridin-2-amine (CAS No: 662117-63-7) is a prime example of such a strategically substituted pyridine, offering a versatile platform for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for 5-Chloro-4-methoxypyridin-2-amine is not widely available in the public domain, we can infer its key characteristics based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| IUPAC Name | 5-chloro-4-methoxypyridin-2-amine | |
| CAS Number | 662117-63-7 | |
| Predicted Melting Point | 130-140 °C | Based on analogs |
| Predicted Boiling Point | >300 °C (decomposes) | Based on analogs |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on analogs like 2-Amino-4-methoxypyridine[1] |
Spectral Data (Predicted)
Synthesis of 5-Chloro-4-methoxypyridin-2-amine
A plausible and efficient synthesis of 5-Chloro-4-methoxypyridin-2-amine can be envisioned starting from the readily available 2-amino-4-methoxypyridine. This approach involves a regioselective chlorination of the electron-rich pyridine ring.
Caption: Proposed synthesis of 5-Chloro-4-methoxypyridin-2-amine.
Experimental Protocol: Proposed Synthesis
Materials:
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2-amino-4-methoxypyridine
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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To a stirred solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile at room temperature, add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Chloro-4-methoxypyridin-2-amine.
Reactivity Profile: A Versatile Synthetic Intermediate
The chemical reactivity of 5-Chloro-4-methoxypyridin-2-amine is dictated by the interplay of its three functional groups: the 2-amino group, the 4-methoxy group, and the 5-chloro substituent. The electron-donating nature of the amino and methoxy groups activates the pyridine ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. However, the most synthetically valuable feature of this molecule is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and potentially the 4-positions, and the reactivity of the 2-amino group with various electrophiles.
Caption: Key reaction pathways for 5-Chloro-4-methoxypyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles, although it is less activated than halogens at the 2- or 4-positions. More commonly, the 2-amino group can be transformed, and subsequent reactions can be performed. However, under forcing conditions or with palladium catalysis, substitution at the 5-position is possible.
A more prominent SNAr pathway in drug synthesis often involves the displacement of a halogen at the 2- or 4-position of a pyrimidine ring. In the context of 5-Chloro-4-methoxypyridin-2-amine, its utility often lies in coupling reactions where the amino group acts as the nucleophile.
Reactions of the Amino Group
The 2-amino group is a key handle for derivatization. It can readily react with a variety of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.
Applications in Drug Discovery and Development
The unique substitution pattern of 5-Chloro-4-methoxypyridin-2-amine makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine core of ATP.
Role in Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer potency and selectivity. The 2-aminopyridine moiety of 5-Chloro-4-methoxypyridin-2-amine can form crucial hydrogen bonds with the kinase hinge region. The 4-methoxy and 5-chloro substituents can then be used to modulate the molecule's properties and explore the surrounding binding pocket for additional interactions.
For instance, the structurally related 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been utilized in the design of potent histone deacetylase (HDAC) inhibitors.
Precursor to Advanced Intermediates
5-Chloro-4-methoxypyridin-2-amine can serve as a precursor to more complex, polysubstituted pyridines. For example, it could be a key intermediate in the synthesis of molecules like the monocarboxylate transporter 4 (MCT4) inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, although the direct synthetic lineage needs to be confirmed from detailed experimental procedures.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 5-Chloro-4-methoxypyridin-2-amine, the following safety precautions should be observed:
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.
It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
5-Chloro-4-methoxypyridin-2-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries targeting a range of biological targets, most notably protein kinases. While a comprehensive set of experimental data for this specific compound is not yet publicly available, its chemical logic, derived from the established reactivity of related substituted pyridines, underscores its potential in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

